Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 1423040-66-7) is a high-purity pharmaceutical intermediate with the molecular formula C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol . It features a β-amino ester backbone substituted with a 3,5-dichlorophenyl group, making it structurally distinct due to the electron-withdrawing chlorine atoms and stereochemical configuration (S-enantiomer in its free base form, CAS: 1213081-03-8) . This compound is critical in synthesizing chiral drugs, leveraging its hydrochloride salt form for enhanced solubility and stability in formulation processes .
Properties
IUPAC Name |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6;/h2-4,9H,5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCQMRPAAXSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves nucleophilic substitution and condensation reactions starting from 3,5-dichlorobenzaldehyde or its derivatives and glycine methyl ester hydrochloride or related amino acid esters. The reaction typically proceeds under basic conditions to facilitate the formation of the amino acid ester intermediate, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Steps
| Step | Reactants | Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | 3,5-Dichlorobenzaldehyde + Glycine methyl ester hydrochloride | Base (e.g., NaOH), aqueous or mixed solvent | Condensation reaction forming methyl 3-amino-3-(3,5-dichlorophenyl)propanoate | High yield, ≥97% purity after purification |
| 2 | Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate + HCl | Acidification with HCl gas or aqueous HCl | Formation of hydrochloride salt | Quantitative conversion, stable crystalline product |
This synthetic route is supported by industrial batch processes optimized for yield and purity, employing purification methods such as recrystallization and chromatographic techniques to achieve pharmaceutical-grade material.
Asymmetric Synthesis and Enantiomeric Control
Advanced synthetic methodologies employ phase-transfer catalysis for asymmetric alkylation to obtain enantiomerically enriched methyl 3-amino-3-(3,5-dichlorophenyl)propanoate. For example, the use of cinchonine-derived phase transfer catalysts under low temperature (−40 °C) in biphasic solvent systems (toluene/CHCl3) with aqueous KOH base has been demonstrated to afford high yields (up to 99%) and enantiomeric excess (ee) values up to 94%.
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Temperature | Solvent System |
|---|---|---|---|---|
| Catalyst 1f (cinchonine derivative) | 99 | 94 | −40 °C | Toluene/CHCl3 (2:1 v/v) |
| Catalyst 1h | 99 | 81 | −40 °C | Toluene/CHCl3 (2:1 v/v) |
This asymmetric alkylation involves the reaction of glycine derivatives with 3,5-dichlorobenzyl bromide, followed by hydrolysis and protection steps to maintain stereochemical integrity.
Industrial Production Considerations
Industrial synthesis of this compound typically scales the laboratory methods with modifications to optimize throughput, cost, and environmental impact. Key considerations include:
- Use of batch reactors with controlled temperature and pH to maximize conversion.
- Employment of sodium hydroxide or potassium hydroxide as the base in condensation steps.
- Purification by recrystallization from appropriate solvents to remove impurities.
- Conversion to the hydrochloride salt via controlled acidification to enhance stability and handling.
The industrial process emphasizes reproducibility, product consistency (≥97% purity), and compliance with ISO quality standards.
Mechanistic Insights
The synthetic mechanism involves:
- Formation of an imine intermediate between 3,5-dichlorobenzaldehyde and the amino acid ester.
- Subsequent nucleophilic attack and rearrangement to form the amino acid ester.
- The amino group’s nucleophilicity is enhanced under basic conditions, facilitating condensation.
- The final hydrochloride salt formation stabilizes the amino group via protonation.
In asymmetric synthesis, phase-transfer catalysts facilitate chiral induction by creating a chiral environment for the alkylation step, controlling stereochemistry effectively.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Base-mediated condensation | 3,5-Dichlorobenzaldehyde + Glycine methyl ester hydrochloride + NaOH | Room temp to mild heating, aqueous or mixed solvents | Straightforward, scalable, high purity | Requires careful pH control |
| Asymmetric phase-transfer catalysis | Glycine derivative + 3,5-dichlorobenzyl bromide + chiral catalyst + KOH | −40 °C, biphasic solvent system | High enantioselectivity, high yield | Requires specialized catalysts, low temp control |
| Acidification for salt formation | Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate + HCl | Acid gas or aqueous HCl, ambient temp | Produces stable hydrochloride salt | Additional step, requires acid handling |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Key Compounds :
Ethyl (±)-3-Amino-3-(3,5-Difluorophenyl)Propanoate Hydrochloride (CAS: Not provided) Molecular Formula: C₁₁H₁₄ClF₂NO₂ Molecular Weight: 265.69 g/mol Substituents: 3,5-Difluorophenyl, ethyl ester. Comparison: Replacing chlorine with fluorine reduces molecular weight (284.57 vs. 265.69) and alters electronic properties (fluorine’s strong electronegativity vs. chlorine’s polarizability). The ethyl ester group may influence metabolic stability compared to the methyl ester in the target compound .
Ethyl (3R/S)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride Molecular Formula: C₁₁H₁₄ClF₂NO₂ Molecular Weight: 265.69 g/mol Substituents: 2,4-Difluorophenyl, ethyl ester. Comparison: Positional isomerism (2,4-difluoro vs. 3,5-dichloro) affects steric hindrance and binding affinity in receptor interactions. Fluorine’s smaller atomic radius may improve bioavailability but reduce lipophilicity compared to chlorine .
Methyl 3-Amino-3-(3,4-Dichlorophenyl)Propanoate Hydrochloride CAS: Not provided Substituents: 3,4-Dichlorophenyl, methyl ester.
Trifluoromethyl and Methoxy Derivatives
Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate Molecular Formula: C₁₁H₁₂F₃NO₂ Molecular Weight: 247.21 g/mol Substituents: 3-Trifluoromethylphenyl, methyl ester. Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects and greater metabolic resistance compared to dichlorophenyl. However, its lower molecular weight (247.21 vs. 284.57) reflects reduced halogen content .
Methyl 3-Amino-3-(3,4-Dimethoxyphenyl)Propanoate Hydrochloride (CAS: 54503-20-7) Substituents: 3,4-Dimethoxyphenyl, methyl ester.
Stereochemical Variants
Ethyl (3R)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride Molecular Formula: C₁₁H₁₄ClF₂NO₂ Comparison: The R-enantiomer (vs. S-enantiomer in the target compound) demonstrates how stereochemistry affects pharmacological activity. For example, enantiomeric purity is critical in drug development to avoid off-target effects .
Biological Activity
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, also known as methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Cl2N·HCl |
| Molecular Weight | 250.07 g/mol |
| IUPAC Name | Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride |
| CAS Number | 10035778-2 |
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : This group can form hydrogen bonds with various biological macromolecules, facilitating interactions with proteins and enzymes.
- Dichlorophenyl Group : The hydrophobic nature of this group allows it to engage in significant interactions with lipid environments, influencing membrane-associated proteins and receptors.
These interactions can lead to modulation of enzyme activities and receptor functions, impacting various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has shown activity against certain cancer cell lines comparable to established chemotherapeutic agents .
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant potential for development as an antimicrobial agent .
- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potency similar to doxorubicin .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with readily available precursors such as dichlorobenzene derivatives.
- Reagents : Common reagents include amines and coupling agents to facilitate the formation of the amino acid structure.
The synthetic route is optimized for yield and purity, often employing techniques such as refluxing under inert atmospheres and purification via crystallization or chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
